molecular formula C12H14O3 B2472158 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid CAS No. 1822817-37-7

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid

Cat. No.: B2472158
CAS No.: 1822817-37-7
M. Wt: 206.241
InChI Key: XYSFWCWXJQTOPP-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid (CAS 1822817-37-7) is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features both a carboxylic acid and a hydroxyl functional group on a cyclopentane ring, which is further substituted with a phenyl group . This structure makes it a potential building block in organic synthesis and medicinal chemistry research. Carboxylic acids, as a class, are known to be versatile intermediates in the synthesis of more complex molecules, including polymers and nanomaterials . They can undergo various reactions, such as esterification and amidation, to create derivatives like esters and amides, which are crucial in developing pharmaceuticals and functional materials . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore its utility as a core structure in the design of novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for proper handling guidelines.

Properties

IUPAC Name

3-hydroxy-3-phenylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)9-6-7-12(15,8-9)10-4-2-1-3-5-10/h1-5,9,15H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSFWCWXJQTOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822817-37-7
Record name 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid as a scaffold for developing new antimicrobial agents. Its derivatives have shown promising activity against multidrug-resistant pathogens, including various strains of Staphylococcus aureus and Candida auris .

  • Case Study : A study synthesized derivatives of this compound and tested their antimicrobial properties using the broth microdilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

  • Case Study : A series of methyl esters derived from this compound were evaluated for their antiproliferative activity. Some compounds showed IC₅₀ values as low as 1.9 μg/mL, indicating strong potential for further development as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of isoxazole and isoxazoline derivatives, which are valuable in pharmaceuticals .

  • Table: Synthetic Applications of this compound
ApplicationDescription
Isoxazole DerivativesUsed as a precursor in solid-phase synthesis.
Antitussive AgentsIntermediate in the synthesis of cough suppressants like Caramiphen.
AntispasmodicsEsters derived from this compound show antispasmodic properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid but differ in substituents, ring size, or saturation:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties References
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 214262-97-2 C₁₂H₁₃FO₂ 208.23 Fluorine substituent at phenyl ring Pharmaceutical precursor; agrochemical synthesis
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid 1056933-73-3 C₁₀H₁₀O₃ 178.18 Cyclopropane ring; smaller ring size Intermediate in drug synthesis
cis-3-Hydroxy-cyclopentanecarboxylic acid 55843-47-5 C₆H₁₀O₃ 130.14 No phenyl group; cis-hydroxyl Biochemical research; chiral building block
3-Cyclopentene-1-carboxylic acid Not provided C₆H₈O₂ ~112.13 Unsaturated cyclopentene ring Polymer intermediates; organic synthesis
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.28 Trifluoromethylphenyl and ketone groups Specialty chemical research

Key Comparative Insights

Substituent Effects
  • Electron-Withdrawing Groups (e.g., Fluorine) : The fluorinated analog (CAS 214262-97-2) exhibits enhanced stability and altered reactivity compared to the hydroxylated target compound. Fluorine’s electronegativity may improve metabolic stability in pharmaceutical applications .
  • Hydroxyl vs. Trifluoromethyl Groups : The trifluoromethylphenyl derivative (CAS 733740-47-1) has higher hydrophobicity and steric bulk, impacting binding affinity in receptor-ligand interactions .
Ring Size and Strain
  • Cyclopropane Analogs : The cyclopropane derivative (CAS 1056933-73-3) introduces significant ring strain, increasing reactivity in ring-opening reactions. This property is exploited in the synthesis of strained intermediates for drug discovery .
  • Unsaturated Rings : 3-Cyclopentene-1-carboxylic acid’s conjugated double bond enhances its utility in Diels-Alder reactions, a feature absent in the saturated target compound .
Physicochemical Properties
  • Solubility : The hydroxyl and carboxylic acid groups in the target compound (CAS 92847-83-1) confer higher polarity compared to its fluorinated analog, likely improving aqueous solubility .
  • Molecular Weight and Applications : Larger derivatives like the trifluoromethylphenyl compound (300.28 g/mol) are more suited for high-molecular-weight polymer synthesis, whereas smaller analogs (e.g., cyclopropane derivative, 178.18 g/mol) are preferred in small-molecule drug design .

Biological Activity

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid (CAS No. 1822817-37-7) is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a phenyl group attached to a cyclopentane ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, pharmacology, and related fields.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. Its interaction with specific receptors could lead to changes in cellular signaling, influencing processes such as inflammation and cell proliferation.

Biological Activities

Recent research highlights several key biological activities associated with this compound:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can contribute to reducing oxidative stress, a factor implicated in various diseases.
  • Anti-inflammatory Effects :
    • Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary tests have shown that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsReference
Study ADemonstrated antioxidant activity with an IC50 of 25 µM
Study BShowed anti-inflammatory effects by reducing TNF-alpha levels in cell cultures
Study CReported cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 15 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclization of precursor ketones or esters using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes cyclization of substituted β-keto esters to form cyclopentane carboxylic acid derivatives, as demonstrated in the synthesis of structurally similar 3-hydroxy acids . Key variables include catalyst concentration, temperature (typically 0–60°C), and solvent polarity. Optimization studies suggest yields >70% are achievable with strict anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the cyclopentane ring structure and substituent positions. Coupling constants in 1^1H NMR (e.g., J = 5–8 Hz for cis/trans ring protons) help assign stereochemistry .
  • MS : High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms molecular weight and fragmentation patterns, as seen in analogs like (1R,2R)-2-[(1S,2S)-2-amino-1-hydroxy-4-methylpentyl]cyclopentanecarboxylic acid .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, crucial for verifying optical purity .

Q. How does the hydroxyl group at the 3-position influence the compound’s physicochemical properties?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogs. Computational studies (DFT) predict a pKa of ~4.5 for the hydroxyl proton, affecting ionization under physiological conditions. LogP values (experimental: ~1.8) indicate moderate lipophilicity, critical for permeability assays .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in cyclization reactions can yield enantiomeric excess (ee) >90%. For example, (1R,3S)-configured cyclopentane derivatives were synthesized via dynamic kinetic resolution with Rh(II)-catalysts . Advanced purification techniques, such as simulated moving bed (SMB) chromatography, further enhance ee to >99% for pharmacological studies .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or β-lactamases. For fluorinated analogs (e.g., 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid), simulations reveal that the phenyl group occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) . Free energy perturbation (FEP) calculations refine binding energy predictions (±1 kcal/mol accuracy) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, serum protein content) or stereochemical impurities. A systematic approach includes:

  • Reproducing assays under standardized conditions (e.g., PBS buffer, 37°C, 5% CO₂).
  • Chiral purity verification via circular dichroism (CD) or X-ray crystallography .
  • Meta-analysis of existing data to identify confounding variables, as demonstrated in studies of fluorinated cyclohexane derivatives .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Cell-based assays : LPS-stimulated RAW 264.7 macrophages measure TNF-α suppression via ELISA (IC₅₀ calculations require dose-response curves over 0.1–100 μM) .
  • Enzyme inhibition : COX-2 activity assays using a fluorometric kit (e.g., Cayman Chemical) quantify prostaglandin E₂ (PGE₂) reduction. Include celecoxib as a positive control .

Q. How can structural modifications enhance the metabolic stability of this compound?

  • Methodological Answer :

  • Introducing electron-withdrawing groups (e.g., fluorine at the 4-phenyl position) reduces CYP450-mediated oxidation, as shown in analogs like 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid .
  • Methyl ester prodrugs improve oral bioavailability by masking the carboxylic acid group, with hydrolysis studies in simulated gastric fluid (SGF) guiding design .

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